2-(2-Amino-2-methylbutoxy)-3-chloropyridine hydrochloride 2-(2-Amino-2-methylbutoxy)-3-chloropyridine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1423031-69-9
VCID: VC2963830
InChI: InChI=1S/C10H15ClN2O.ClH/c1-3-10(2,12)7-14-9-8(11)5-4-6-13-9;/h4-6H,3,7,12H2,1-2H3;1H
SMILES: CCC(C)(COC1=C(C=CC=N1)Cl)N.Cl
Molecular Formula: C10H16Cl2N2O
Molecular Weight: 251.15 g/mol

2-(2-Amino-2-methylbutoxy)-3-chloropyridine hydrochloride

CAS No.: 1423031-69-9

Cat. No.: VC2963830

Molecular Formula: C10H16Cl2N2O

Molecular Weight: 251.15 g/mol

* For research use only. Not for human or veterinary use.

2-(2-Amino-2-methylbutoxy)-3-chloropyridine hydrochloride - 1423031-69-9

Specification

CAS No. 1423031-69-9
Molecular Formula C10H16Cl2N2O
Molecular Weight 251.15 g/mol
IUPAC Name 1-(3-chloropyridin-2-yl)oxy-2-methylbutan-2-amine;hydrochloride
Standard InChI InChI=1S/C10H15ClN2O.ClH/c1-3-10(2,12)7-14-9-8(11)5-4-6-13-9;/h4-6H,3,7,12H2,1-2H3;1H
Standard InChI Key JEUOMKJHDVGTIO-UHFFFAOYSA-N
SMILES CCC(C)(COC1=C(C=CC=N1)Cl)N.Cl
Canonical SMILES CCC(C)(COC1=C(C=CC=N1)Cl)N.Cl

Introduction

Chemical Structure and Properties

2-(2-Amino-2-methylbutoxy)-3-chloropyridine hydrochloride is characterized by its distinctive molecular structure containing a pyridine ring with specific functional group substitutions. The compound features a 3-chloropyridine ring connected to a 2-methylbutane-2-amine group via an ether linkage, with the amine group forming a salt with hydrochloride.

Basic Properties

PropertyValueReference
CAS Number1423031-69-9
Molecular FormulaC₁₀H₁₆Cl₂N₂O
Molecular Weight251.15 g/mol
IUPAC Name1-(3-chloropyridin-2-yl)oxy-2-methylbutan-2-amine;hydrochloride
Physical StateSolid
Standard InChIInChI=1S/C10H15ClN2O.ClH/c1-3-10(2,12)7-14-9-8(1

The hydrochloride salt form of this compound significantly enhances its solubility and stability, making it more suitable for diverse applications compared to its free base form. This property is particularly valuable in pharmaceutical research where consistent solubility profiles are essential for drug development and formulation studies.

Structural Features

The structure of 2-(2-Amino-2-methylbutoxy)-3-chloropyridine hydrochloride can be broken down into several key components:

  • A pyridine ring forming the core structure

  • A chlorine atom at the 3-position of the pyridine ring

  • An ether linkage at the 2-position connecting to a substituted alkyl chain

  • A tertiary carbon bearing an amine group

  • A methyl and ethyl substituent on the tertiary carbon

  • A hydrochloride salt formation with the amine group

These structural elements collectively contribute to the compound's reactivity patterns and potential for interactions with biological targets.

Synthesis and Preparation

The synthesis of 2-(2-Amino-2-methylbutoxy)-3-chloropyridine hydrochloride typically involves multi-step reactions starting from readily available pyridine derivatives. While the specific synthetic route can vary depending on the research objectives and available reagents, one common approach has been documented in the literature.

Alternative Synthetic Approaches

By drawing parallels with similar aminopyridine derivatives, alternative synthetic approaches might include:

  • Direct alkylation of 2-hydroxy-3-chloropyridine with an appropriate haloalkane

  • Catalytic coupling reactions using transition metal catalysts

  • Microwave-assisted synthesis for improved reaction efficiency

These approaches would need to be specifically optimized for 2-(2-Amino-2-methylbutoxy)-3-chloropyridine hydrochloride synthesis, considering the unique structural features of this compound .

Chemical Reactivity and Reactions

The chemical reactivity of 2-(2-Amino-2-methylbutoxy)-3-chloropyridine hydrochloride is largely determined by its functional groups and their electronic properties.

Key Reactive Centers

The compound contains several potential sites for chemical reactions:

  • The amine group, which can participate in nucleophilic substitution reactions

  • The ether linkage, which can undergo cleavage under specific conditions

  • The chlorine atom on the pyridine ring, which is susceptible to nucleophilic aromatic substitution

  • The pyridine nitrogen, which can act as a basic center for protonation or coordination with metals

These reactive centers enable the compound to participate in various chemical transformations, making it valuable in organic synthesis applications.

Structure-Activity Relationships

Understanding the structure-activity relationships (SAR) of 2-(2-Amino-2-methylbutoxy)-3-chloropyridine hydrochloride and its derivatives is crucial for optimizing its properties for specific applications.

Related Compounds and Comparative Analysis

Several compounds share structural similarities with 2-(2-Amino-2-methylbutoxy)-3-chloropyridine hydrochloride, including:

CompoundStructural DifferencePotential Impact on Activity
2-(2-Amino-2-methylpropoxy)-3,5-dichloropyridine hydrochlorideAdditional chlorine at position 5 and shorter alkyl chain (propoxy vs. butoxy)May enhance binding to specific targets due to increased halogen content
3-Chloropyridin-2-amineLacks the alkoxy substituentSimpler structure that serves as a building block for more complex derivatives
2-Amino-4-chloropyridineChlorine at position 4 instead of position 3Different electronic distribution affecting reactivity patterns

Comparing these structural analogs provides insights into how specific modifications might influence the compound's properties and potential applications.

Structure Optimization Strategies

For optimizing 2-(2-Amino-2-methylbutoxy)-3-chloropyridine hydrochloride for specific applications, several structural modification strategies could be considered:

  • Variation of the alkyl chain length to tune lipophilicity

  • Introduction of additional substituents on the pyridine ring

  • Modification of the amine functionality (e.g., secondary vs. tertiary amine)

  • Exploration of alternative salt forms

These modifications could be systematically explored to develop structure-activity relationships specific to desired applications, whether pharmaceutical, agrochemical, or in materials science .

Analytical Characterization

Proper characterization of 2-(2-Amino-2-methylbutoxy)-3-chloropyridine hydrochloride is essential for confirming its identity, assessing its purity, and understanding its physicochemical properties.

Crystallographic Analysis

X-ray crystallography would provide definitive structural information, including:

  • Bond lengths and angles

  • Molecular conformation in the solid state

  • Intermolecular interactions and crystal packing arrangements

Future Research Directions

Research on 2-(2-Amino-2-methylbutoxy)-3-chloropyridine hydrochloride and related compounds represents an evolving field with several promising directions for future investigation.

Synthetic Methodology Development

Future research could focus on:

  • Developing more efficient and sustainable synthetic routes

  • Exploring stereoselective synthesis methods if stereoisomers are relevant

  • Scaling up production for practical applications

  • Applying green chemistry principles to reduce environmental impact

Biological Activity Screening

Comprehensive screening of 2-(2-Amino-2-methylbutoxy)-3-chloropyridine hydrochloride for various biological activities would be valuable:

  • Evaluation as a potential kinase inhibitor, given structural features common to this class

  • Assessment of antimicrobial properties

  • Investigation of potential applications in neurological research

  • Exploration of possible agrochemical applications

Structure-Guided Design

Building on the structural knowledge of 2-(2-Amino-2-methylbutoxy)-3-chloropyridine hydrochloride:

  • Computational modeling to predict interactions with potential biological targets

  • Design of focused libraries of derivatives with enhanced properties

  • Development of structure-activity relationships specific to identified applications

  • Exploration of bioisosteric replacements for key functional groups

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